Cas no 2229198-85-8 (2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)

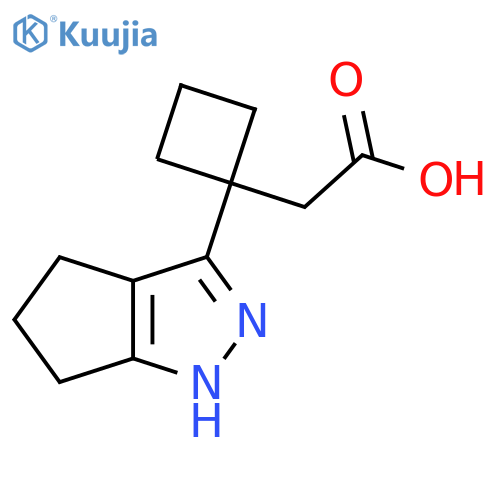

2229198-85-8 structure

商品名:2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid

2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid

- 2229198-85-8

- 2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid

- EN300-1774199

-

- インチ: 1S/C12H16N2O2/c15-10(16)7-12(5-2-6-12)11-8-3-1-4-9(8)13-14-11/h1-7H2,(H,13,14)(H,15,16)

- InChIKey: LJMSONRLMICXEY-UHFFFAOYSA-N

- ほほえんだ: OC(CC1(C2C3CCCC=3NN=2)CCC1)=O

計算された属性

- せいみつぶんしりょう: 220.121177757g/mol

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 66Ų

2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774199-0.25g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 0.25g |

$1604.0 | 2023-09-20 | ||

| Enamine | EN300-1774199-5.0g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 5g |

$5056.0 | 2023-05-23 | ||

| Enamine | EN300-1774199-10g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 10g |

$7497.0 | 2023-09-20 | ||

| Enamine | EN300-1774199-1g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 1g |

$1742.0 | 2023-09-20 | ||

| Enamine | EN300-1774199-10.0g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 10g |

$7497.0 | 2023-05-23 | ||

| Enamine | EN300-1774199-2.5g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 2.5g |

$3417.0 | 2023-09-20 | ||

| Enamine | EN300-1774199-0.05g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 0.05g |

$1464.0 | 2023-09-20 | ||

| Enamine | EN300-1774199-5g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 5g |

$5056.0 | 2023-09-20 | ||

| Enamine | EN300-1774199-0.1g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 0.1g |

$1533.0 | 2023-09-20 | ||

| Enamine | EN300-1774199-0.5g |

2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |

2229198-85-8 | 0.5g |

$1673.0 | 2023-09-20 |

2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

2229198-85-8 (2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量